molecular formula C6H16N2O3Br2 B601498 2-Deoxystreptamine dihydrobromide CAS No. 84107-26-6

2-Deoxystreptamine dihydrobromide

Numéro de catalogue B601498
Numéro CAS: 84107-26-6
Poids moléculaire: 324.01
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Deoxystreptamine dihydrobromide is an important component of several aminocyclitol antibiotics . It has a molecular weight of 323.99 and a molecular formula of C6H14N2O3 • 2 HBr .


Molecular Structure Analysis

The molecular structure of 2-Deoxystreptamine dihydrobromide is represented by the formula C6H14N2O3 • 2 HBr . The Hill notation for its empirical formula is also C6H14N2O3 • 2 HBr .


Physical And Chemical Properties Analysis

2-Deoxystreptamine dihydrobromide has a molecular weight of 323.99 . Other specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

  • Biosynthesis of Aminoglycosides : 2-Deoxystreptamine is crucial in the biosynthesis of aminoglycoside antibiotics, which are clinically valuable. Understanding its biosynthetic pathways is important for manipulating and engineering novel aminoglycosides (Llewellyn & Spencer, 2006).

  • Synthesis Studies : Synthetic approaches to protected 2-deoxystreptamine have been explored, given its significance in developing antibiotics like Streptomycin and Neomycins (Kim, Lee & Cheong, 2004).

  • Biosynthetic Machinery Insights : Detailed understanding of the biosynthetic machinery for 2-deoxystreptamine-containing aminoglycosides has been achieved, helping in the development of antibiotics like neomycin, kanamycin, and gentamicin (Kudo & Eguchi, 2016).

  • Efficient Preparation for New Aminoglycosides : Studies on the efficient preparation of 2-deoxystreptamine derivatives have been conducted, aiding in the synthesis of novel aminoglycoside entities (Busscher et al., 2004).

  • Heterologous Production : The heterologous production and detection of recombinant directing 2-deoxystreptamine in non-aminoglycoside-producing hosts have been studied, which is significant for the development of hybrid aminoglycosides (Kurumbang et al., 2008).

  • Drug Selectivity : Research has been done on how modifications in 2-deoxystreptamine aminoglycosides affect their selectivity and activity, particularly towards bacterial ribosomes, which is crucial for clinical applications (Perez-Fernandez et al., 2014).

  • RNA Recognition : Studies on 2-deoxystreptamine aminoglycosides have provided insights into the molecular basis for their prokaryotic specificity of action, particularly in their interaction with rRNA (Kaul, Barbieri & Pilch, 2005).

Safety And Hazards

2-Deoxystreptamine dihydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, mist, or gas, ensure adequate ventilation, and use personal protective equipment such as dust masks, eyeshields, and gloves .

Orientations Futures

While specific future directions for 2-Deoxystreptamine dihydrobromide were not found in the search results, there is a general interest in the development of new original scaffolds for selective RNA targeting, which is one of the main challenges of current medicinal chemistry . This includes the search for RNA ligands targeting the biogenesis of oncogenic miRNAs, whose overexpression has been directly linked to the development of various cancers .

Propriétés

IUPAC Name

(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOWLZRZNUTOR-IKNHPHTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745403
Record name (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxystreptamine, Dihydrobromide

CAS RN

84107-26-6
Record name (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxystreptamine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
GF Busscher, FPJT Rutjes, FL Van Delft - Chemical reviews, 2005 - ACS Publications
A key structural feature of the aminoglycoside antibiotics is a 1, 3-diaminocyclohexanetriol termed streptamine or, in cases where the 2-hydroxy function is deoxygenated as in most …
Number of citations: 178 pubs.acs.org
WT Shier - 1970 - search.proquest.com
… of added 2-deoxystreptamine dihydrobromide per l00-ml culture. Since there was no marked difference in growth rate or colonial morphology between wild-type and D" mutants in the …
Number of citations: 3 search.proquest.com
AH Alkhzem, TJ Woodman, IS Blagbrough - ACS omega, 2021 - ACS Publications
… 2-Deoxystreptamine dihydrobromide, neomycin sulfate, paromomycin sulfate, streptomycin potassium hydrogen phthalate, disodium tetraborate, sodium trimethylsilylpropanoate (TMSP…
Number of citations: 5 pubs.acs.org
AH Alkhzem, TJ Woodman, IS Blagbrough - ACS omega, 2020 - ACS Publications
… 2-Deoxystreptamine dihydrobromide, tobramycin free base, kanamycin B sulfate, amikacin sulfate, sisomicin sulfate, netilmicin sulfate, potassium hydrogen phthalate, disodium tetra-…
Number of citations: 18 pubs.acs.org
S Li, J Zhang, Y Liu, G Sun, Z Deng… - ACS Chemical Biology, 2018 - ACS Publications
… Hygromycin B and 2-deoxystreptamine dihydrobromide were purchased from Sigma-Aldrich, and uridine 5′-diphosphogalactose disodium was from Coolaber. Wild-type DSM 40578 …
Number of citations: 14 pubs.acs.org
Y Zhang, JM Pelet, DA Heller, Y Dong… - … (Deerfield Beach, Fla …, 2013 - ncbi.nlm.nih.gov
Since its discovery, small interfering RNA (siRNA) has demonstrated significant potential as an important tool for molecular biology,[1-3] and for therapeutics.[4-6] Following its …
Number of citations: 43 www.ncbi.nlm.nih.gov
D Raghavan, BC Starcher, NR Vyavahare - Acta biomaterialia, 2009 - Elsevier
… 2-Deoxystreptamine dihydrobromide (DOS) was used as a control for neomycin. It has similar structure and amine functionalities for carbodiimide-based linking to the tissue but it lacks …
Number of citations: 27 www.sciencedirect.com
YL Chen, J Pyplo-Schnieders, H Redlich, H Luftmann… - Tetrahedron …, 2007 - Elsevier
… 4,5,6-Tri-O-acetyl-2-deoxystreptamine dihydrobromide (2): …
Number of citations: 3 www.sciencedirect.com
S Li, Q Liu, Z Zhong, Z Deng, Y Sun - ACS Chemical Biology, 2020 - ACS Publications
… Hygromycin B and 2-deoxystreptamine dihydrobromide were purchased from Sigma-Aldrich. Uridine 5′-diphosphogalactose disodium was obtained from Coolaber. Wild-type DSM …
Number of citations: 18 pubs.acs.org
RM Stroshane - 1976 - search.proquest.com
BIOSYNTHETIC STUDIES ON THE AMINOCYCLITOL ANTIBIOTICS NEOMYCIN AND SPECTINOMYCIN. BIOSYNTHETIC STUDIES ON THE AMINOCYCLITOL ANTIBIOTICS …
Number of citations: 1 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.